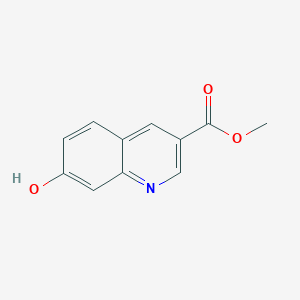

Methyl 7-hydroxyquinoline-3-carboxylate

Description

Overview of the Quinoline (B57606) Scaffold in Chemical Synthesis and Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net This structural motif is prevalent in a wide array of natural products, synthetic molecules, and pharmaceuticals. youtube.com The versatility of the quinoline ring allows for functionalization at multiple positions, making it a valuable building block in the design and synthesis of novel compounds. nih.govresearchgate.net

Classical synthetic methods for constructing the quinoline motif, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been employed for decades and continue to be relevant in contemporary research. nih.gov More modern approaches, including metal-catalyzed and microwave-assisted reactions, have expanded the synthetic chemist's toolkit for creating diverse quinoline derivatives. nih.govresearchgate.net The ability to introduce a wide range of substituents onto the quinoline core allows for the fine-tuning of its chemical and physical properties, which is crucial for its application in various research areas. researchgate.net

Significance of Hydroxyquinoline Carboxylates in Organic Chemistry

Hydroxyquinoline carboxylates represent a significant subclass of quinoline derivatives, characterized by the presence of both a hydroxyl (-OH) and a carboxylate (-COOR) group on the quinoline framework. These functional groups impart unique chemical reactivity and properties to the molecule. The hydroxyl group can act as a hydrogen bond donor and can be a site for further chemical modification. mdpi.com The carboxylate group, an ester, can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. mdpi.com

The presence of both these groups enhances the potential of these molecules to act as intermediates in the synthesis of more complex chemical structures. For instance, 4-hydroxyquinoline-3-carboxylic acid derivatives are recognized as effective quinolone antibiotics. nih.gov The strategic placement of the hydroxyl and carboxylate groups on the quinoline ring system is a key area of investigation in organic synthesis, aiming to create molecules with specific and desired functionalities.

Research Landscape for Methyl 7-Hydroxyquinoline-3-carboxylate and Analogues

The research landscape for this compound and its analogues is an active area of investigation. Scientists are exploring various synthetic routes to this compound and similar structures. For example, the synthesis of related compounds like ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate highlights the interest in this class of molecules as key intermediates for more complex targets. rsc.org

Studies on analogous compounds, such as methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates, have been conducted to explore their potential applications. google.com Research into the methylation of similar scaffolds, like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provides insights into the reactivity of the hydroxyquinoline carboxylate system and the regioselectivity of such reactions. mdpi.comnih.gov The investigation of these analogues contributes to a broader understanding of the structure-property relationships within this family of compounds.

Interactive Data Table: Key Research Findings on Quinoline Derivatives

| Compound Class | Key Research Finding | Reference |

| Quinoline Scaffold | A versatile building block in drug design and synthesis due to its ability to undergo various chemical modifications. | nih.govresearchgate.net |

| Hydroxyquinoline Carboxylates | Serve as important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. | |

| 4-Hydroxyquinoline-3-carboxylic acid derivatives | Known for their efficacy as quinolone antibiotics. | nih.gov |

| This compound Analogues | Actively being synthesized and studied to understand their chemical properties and potential applications. | rsc.orggoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-2-3-9(13)5-10(7)12-6-8/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDODMUETGCPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=C(C=CC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 7 Hydroxyquinoline 3 Carboxylate

Classical and Contemporary Approaches to Quinoline (B57606) Core Construction

The construction of the fundamental quinoline scaffold can be achieved through numerous named reactions and modern synthetic innovations. These methods offer diverse pathways to substituted quinolines, which can then be further functionalized.

Ullmann Reaction and Pictet-Spengler Cyclization Strategies

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has evolved into a versatile tool for the formation of carbon-heteroatom bonds. ablelab.eumdpi.com Ullmann-type reactions are now widely used for the synthesis of aryl ethers, amines, and sulfides, which can be key steps in the assembly of complex heterocyclic systems like quinolines. nih.gov For instance, the intramolecular Ullmann condensation can be a powerful strategy for ring closure to form the quinoline nucleus. The reaction typically involves the formation of an organocopper intermediate that then undergoes nucleophilic aromatic substitution. mdpi.com While the classic Ullmann conditions require high temperatures, modern variations with palladium and nickel catalysts, along with various ligands, have made the reaction more versatile with milder conditions. mdpi.com

The Pictet-Spengler reaction is a well-established method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgdrugfuture.com The driving force of this reaction is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org While primarily used for isoquinoline (B145761) synthesis, the principles of the Pictet-Spengler reaction can be adapted for the construction of other heterocyclic systems. For quinoline synthesis, a suitably substituted aminobenzene derivative could undergo a related cyclization. The reaction conditions are often harsh, requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org

| Reaction | Key Features | Typical Conditions |

| Ullmann Reaction | Copper-catalyzed C-C, C-O, or C-N bond formation. ablelab.eunih.gov | High temperatures (>200 °C) with copper powder; modern variants use Pd or Ni catalysts at lower temperatures. ablelab.eumdpi.com |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound followed by acid-catalyzed cyclization. wikipedia.orgdrugfuture.com | Protic or aprotic solvent with an acid catalyst (e.g., HCl, TFA). drugfuture.com |

Carbodiimide-Mediated Approaches to Quinoline and Isoquinoline Systems

Carbodiimides are most commonly known as coupling agents in peptide synthesis, but their utility extends to the formation of heterocyclic systems. In the context of quinoline synthesis, carbodiimides can mediate cyclization reactions that lead to the formation of the quinoline core. One such approach involves a cascade reaction that proceeds through a ketenimine intermediate. chemicalbook.com This methodology has been successfully applied to the synthesis of 2,3-disubstituted quinolines. chemicalbook.com The reaction of N-(2-cyclopropylidenemethylphenyl)phosphanimines with isocyanates, for example, can generate a carbodiimide (B86325) in situ, which then undergoes a 6π-electron ring closure to form a dihydropyrrolo[2,3-b]quinoline. chemicalbook.com

Cyclization of Aryl-Enamines in Quinolone Preparation

The cyclization of aryl-enamines is a fundamental strategy for the synthesis of quinolones, which are 4-oxo derivatives of quinolines. The Gould-Jacobs reaction is a classic example of this approach, where an aniline (B41778) is reacted with diethyl ethoxymethylenemalonate. drugfuture.comwikipedia.org This initial condensation forms an anilinomethylenemalonate, an aryl-enamine derivative. Subsequent thermal cyclization of this intermediate leads to a 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-quinolone form. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org This methodology highlights the importance of the tautomeric relationship between 4-hydroxyquinolines and 4-quinolones in synthetic planning. nih.gov

| Reaction | Starting Materials | Key Intermediate | Product |

| Gould-Jacobs Reaction | Aniline and diethyl ethoxymethylenemalonate drugfuture.comwikipedia.org | Anilinomethylenemalonate (Aryl-enamine) wikipedia.org | 4-Hydroxyquinoline-3-carboxylate wikipedia.org |

Multi-Step Functionalization of the Quinoline Core

Once the basic quinoline scaffold is constructed, multi-step functionalization is often necessary to introduce the desired substituents at specific positions. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have revolutionized this process, allowing for the direct and regioselective introduction of functional groups. mdpi.comresearchgate.net For instance, the use of a directing group, such as an N-oxide, can facilitate the selective functionalization of the C2 and C8 positions of the quinoline ring. mdpi.com A multi-step synthesis of 7-hydroxyquinoline-4-carboxylic acid has been reported starting from 6-bromoisatin. This process involves a series of reactions including rearrangement, elimination, esterification, palladium-catalyzed coupling, deprotection, diazotization, and finally hydrolysis to yield the target molecule. google.com Such a sequence demonstrates a programmed approach to installing functionalities on the quinoline core.

Targeted Synthesis of Methyl 7-Hydroxyquinoline-3-carboxylate and its Positional Isomers

The synthesis of a specific isomer such as this compound requires careful selection of starting materials and reaction pathways to ensure correct regiochemistry.

Routes Involving Fluoro-Substituted Phenyl Isothiocyanate Intermediates

Phenyl isothiocyanates are versatile reagents in heterocyclic synthesis. While a direct synthesis of this compound using a fluoro-substituted phenyl isothiocyanate has not been explicitly detailed, related syntheses of quinoline and quinazoline (B50416) derivatives provide a strong basis for a proposed synthetic route. For example, 3-(4-Fluoro-phenyl)-2-isopropylsulfanyl-6-methyl-3H-quinazolin-4-one has been synthesized from 5-methylanthranilic acid and 4-fluorophenylisothiocyanate. wikipedia.org This demonstrates the utility of isothiocyanates in constructing nitrogen-containing heterocyclic rings.

Furthermore, the synthesis of novel fluorinated quinoline analogs often starts with fluorinated anilines. nih.gov A plausible route to a fluoro-substituted precursor of this compound could involve the reaction of a fluoro-substituted aniline with a suitable three-carbon component to build the quinoline ring, followed by the introduction of the hydroxyl and methyl carboxylate groups. The reactivity of fluoro-substituted phenyl isothiocyanates could be harnessed in a cyclization reaction to form a quinoline ring with a fluorine atom at a specific position, which could then potentially be converted to a hydroxyl group.

Syntheses from Aromatic Amines and Malonate Derivatives

The construction of the quinoline core often relies on the condensation of aromatic amines with dicarbonyl compounds or their equivalents. The Gould-Jacobs reaction, a classic and versatile method, provides a pathway to 4-hydroxyquinoline-3-carboxylate derivatives. wikipedia.org This reaction typically involves the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization. wikipedia.orgablelab.eudrugfuture.com For the synthesis of a 7-hydroxyquinoline (B1418103) derivative, 3-aminophenol (B1664112) would be the appropriate starting aromatic amine. The electron-donating hydroxyl group at the meta position of the aniline is known to be effective for this reaction. wikipedia.org

The general mechanism proceeds through a nucleophilic attack of the amine on the malonate derivative, followed by the elimination of an alcohol to form an anilinomethylenemalonate intermediate. A subsequent 6-electron cyclization under thermal conditions leads to the formation of the quinoline ring. wikipedia.org While the general Gould-Jacobs reaction is well-established, specific conditions and yields for the synthesis of this compound would require empirical optimization.

Another relevant method is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone. nih.govwikipedia.orgwikiwand.com In the context of synthesizing a 3-carboxylate derivative, a malonate derivative can be considered as the dicarbonyl component. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the substituted quinoline. nih.gov The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents on the aniline and the dicarbonyl compound. nih.gov

| Reaction Name | Key Reactants | Key Intermediate | Product Type |

| Gould-Jacobs Reaction | Aromatic amine, Alkoxymethylenemalonate ester | Anilinomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

| Combes Synthesis | Aromatic amine, β-Diketone/Malonate derivative | Schiff base/Enamine | Substituted quinoline |

[3+3] Aldol-SNAr-Dehydration Approaches to 7-Hydroxyquinoline Systems

A more recent and powerful strategy for the construction of polysubstituted aromatic systems is the [3+3] annulation approach. Specifically, a domino Aldol-SNA-Dehydration sequence has been successfully employed for the synthesis of 7-hydroxyquinoline derivatives. This one-pot reaction involves the condensation of a doubly activated 1,3-disubstituted acetone (B3395972) derivative (acting as a dinucleophile) with a C5-activated 2-fluorobenzaldehyde (B47322) derivative (acting as a dielectrophile). The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF.

The proposed mechanism involves an initial Aldol reaction where the more stable anionic center of the dinucleophile adds to the aldehyde. This is followed by an intramolecular nucleophilic aromatic substitution (SNA) where the less stabilized anion displaces the fluorine atom on the electron-deficient aromatic ring. A final dehydration step then leads to the formation of the aromatic 7-hydroxyquinoline system. This methodology offers a high degree of regioselectivity and can provide access to complex quinoline structures in a single operation.

Palladium-Catalyzed Cyclization and Functionalization Strategies

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including quinolines. rsc.org These methods often involve the cyclization of appropriately substituted precursors, such as o-alkynylanilines or N-aryl enamines. nih.gov For the synthesis of quinoline-3-carboxylate derivatives, a palladium-catalyzed carbonylative cyclization can be envisioned. nih.gov This would typically involve the reaction of a suitable aniline derivative with an alkyne and carbon monoxide in the presence of a palladium catalyst.

| Catalytic Approach | Key Transformation | Potential Precursors |

| Carbonylative Cyclization | Formation of quinoline-3-carboxylate | o-alkynylaniline, CO |

| Denitrogenative Cascade | Annulation with arylhydrazines | o-aminocinnamonitrile |

| Oxidative Cyclization | Reaction with isocyanides | N-aryl enamine |

Transition Metal-Free Synthetic Protocols

While transition metal-catalyzed reactions are highly effective, the development of metal-free synthetic routes is a growing area of interest due to considerations of cost, toxicity, and environmental impact. mdpi.comnih.govmdpi.com Several classical methods for quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedländer syntheses, are inherently metal-free, although they can suffer from harsh reaction conditions and limited functional group tolerance. mdpi.com

More contemporary metal-free approaches often rely on the use of catalysts such as iodine or operate under thermal or microwave-assisted conditions. For instance, the cyclization of 2-styrylanilines can be achieved under metal-free conditions to afford functionalized quinolines. acs.org These reactions may proceed through radical pathways or pericyclic reactions. The synthesis of a 7-hydroxyquinoline derivative could potentially be achieved from a suitably substituted 3-aminophenol derivative through a metal-free cyclization strategy, though specific protocols for this compound are not extensively documented.

Regioselective Synthesis and Alkylation Control

Strategies for Site-Specific Functionalization at Quinoline Positions

The regioselective functionalization of the pre-formed quinoline ring is a crucial strategy for accessing a diverse range of derivatives. mdpi.comnih.gov Direct C-H functionalization has become a powerful tool in this regard, allowing for the introduction of various substituents at specific positions without the need for pre-functionalized starting materials. mdpi.comnih.gov The inherent reactivity of the quinoline ring often directs functionalization to the C2 and C4 positions of the pyridine (B92270) ring and the C5 and C8 positions of the benzene (B151609) ring.

For a molecule like this compound, the existing substituents will influence the regioselectivity of further functionalization. The hydroxyl group at C7 is an ortho-, para-director, while the ester group at C3 is a meta-director. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic substitution. Therefore, electrophilic aromatic substitution would be expected to occur on the benzene ring, with the C6 and C8 positions being the most likely sites for substitution due to the directing effect of the C7-hydroxyl group. Transition metal-catalyzed C-H activation can provide alternative selectivities, often guided by the coordination of the metal to the nitrogen atom or other directing groups. mdpi.com

Investigation of O- and N-Methylation Regioselectivity

The presence of both a hydroxyl group and a quinoline nitrogen in this compound presents a challenge in regioselective alkylation, specifically methylation. The hydroxyl group can be O-methylated, and the quinoline nitrogen can be N-methylated. The outcome of the methylation reaction is dependent on several factors, including the nature of the methylating agent, the base used, and the solvent.

In a study on the methylation of a related compound, Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, it was found that the reaction with methyl iodide led to a mixture of O- and N-methylated products. nih.gov The predominance of the O-methylated product was observed. nih.gov The regioselectivity can be influenced by the relative nucleophilicity of the oxygen and nitrogen atoms. The phenoxide anion, formed by deprotonation of the hydroxyl group, is a potent nucleophile. The quinoline nitrogen is also nucleophilic, but its reactivity can be modulated by steric hindrance and the electronic nature of the ring. The choice of reaction conditions is therefore critical to control the site of methylation. For example, using a hard methylating agent like dimethyl sulfate (B86663) might favor O-methylation, whereas a softer agent might show less selectivity. The use of different bases can also influence the equilibrium between the different nucleophilic species present in the reaction mixture.

| Site of Methylation | Product | Factors Favoring this Site |

| Oxygen (O-methylation) | 7-Methoxyquinoline derivative | Hard methylating agents, strong bases to form phenoxide |

| Nitrogen (N-methylation) | 7-Hydroxy-1-methylquinolinium salt | Potential for specific reaction conditions, though O-methylation is often competitive |

Reaction Mechanisms and Chemical Transformations of Methyl 7 Hydroxyquinoline 3 Carboxylate

Ester Hydrolysis Mechanisms at the C-3 Position

The methyl carboxylate group at the C-3 position is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 7-hydroxyquinoline-3-carboxylic acid. This transformation can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway.

Acid-catalyzed hydrolysis of Methyl 7-hydroxyquinoline-3-carboxylate is a reversible process that represents the reverse of a Fischer esterification. researchgate.netacs.org The reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. acs.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon.

The key steps in the acid-catalyzed hydrolysis are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). This step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.orgnih.gov

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). beilstein-journals.org

Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a water molecule to yield 7-hydroxyquinoline-3-carboxylic acid and regenerate the acid catalyst (H₃O⁺). beilstein-journals.org

Base-mediated hydrolysis, also known as saponification, is an irreversible process that converts this compound into the corresponding carboxylate salt. acs.orgrsc.org The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution.

The mechanism for base-mediated hydrolysis proceeds through the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. rsc.org

Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. rsc.org

Protonation (Workup): To obtain the final carboxylic acid, an acidic workup is required in a separate step to protonate the carboxylate salt.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible |

| Initial Product | Carboxylic Acid | Carboxylate Salt |

| Driving Force | Use of excess water | Irreversible deprotonation of the carboxylic acid |

| Final Product | 7-Hydroxyquinoline-3-carboxylic acid | 7-Hydroxyquinoline-3-carboxylic acid (after acidic workup) |

Nucleophilic Substitution Reactions of Hydroxyl Groups

The hydroxyl group at the C-7 position of this compound behaves as a phenolic hydroxyl group. This functionality can undergo nucleophilic substitution reactions, allowing for its conversion into other functional groups, most notably halogens.

The conversion of the 7-hydroxyl group to a 7-chloro or 7-bromo group can be accomplished using phosphorus halides. These reagents are effective for replacing hydroxyl groups with halogens in aromatic systems.

Chlorination: For the chlorination of the 7-hydroxyl group, phosphorus oxychloride (POCl₃) is a commonly used reagent. The reaction typically involves heating the hydroxyquinoline derivative with phosphorus oxychloride. This process is analogous to the conversion of other hydroxyquinolines to their corresponding chloro derivatives. The mechanism involves the formation of a dichlorophosphate (B8581778) ester intermediate, which is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate (B84403) group and the formation of the 7-chloroquinoline (B30040) derivative.

Bromination: Similarly, bromination can be achieved using phosphorus tribromide (PBr₃) or a mixture of red phosphorus and bromine, which generates PBr₃ in situ. The reaction mechanism is analogous to that of chlorination, where the hydroxyl group is converted into a good leaving group that is subsequently displaced by a bromide ion.

These halogenated derivatives, such as Methyl 7-chloroquinoline-3-carboxylate and Methyl 7-bromoquinoline-3-carboxylate, are valuable intermediates for further synthetic modifications, particularly in cross-coupling reactions.

| Reaction | Reagent | Product |

| Chlorination | Phosphorus oxychloride (POCl₃) | Methyl 7-chloroquinoline-3-carboxylate |

| Bromination | Phosphorus tribromide (PBr₃) | Methyl 7-bromoquinoline-3-carboxylate |

Investigation of Quinolone-Hydroxyquinoline Tautomerism

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. The quinoline (B57606) ring system of this compound is subject to this type of isomerism.

This compound can exist in equilibrium between its hydroxyquinoline (enol) form and its quinolinone (keto) form. acs.org This is a specific type of prototropic tautomerism.

Enol Form (7-Hydroxyquinoline): This is the aromatic phenol-like structure, formally named this compound. In this form, both the benzene (B151609) and pyridine (B92270) rings of the quinoline system are fully aromatic. Theoretical calculations and experimental data for similar hydroxyquinoline systems suggest that the enol form is generally the more stable tautomer due to the preservation of aromaticity in both rings. researchgate.netacs.org

Keto Form (7(1H)-Quinolinone): In this tautomer, the proton from the hydroxyl group has migrated to the nitrogen atom of the quinoline ring, resulting in a quinolinone structure. This form is characterized by a carbonyl group (C=O) at the C-7 position and an N-H bond in the heterocyclic ring. The formation of the keto tautomer disrupts the aromaticity of the nitrogen-containing ring. acs.org

The equilibrium between these two tautomers is influenced by several factors, including the solvent, temperature, and pH. nih.govoup.com In aqueous solutions, for the parent 7-hydroxyquinoline (B1418103), an equilibrium between the enol and a zwitterionic/keto tautomer has been observed. nih.govelsevierpure.com The zwitterionic form is a resonance contributor to the keto tautomer. The ability of the solvent to form hydrogen bonds can stabilize one tautomer over the other. acs.orgresearchgate.net For quinolone 3-esters, theoretical studies have shown a clear preference for the hydroxyquinoline (enol) form. acs.orgnih.gov This stability is attributed to the higher aromaticity of the enol tautomer compared to the corresponding keto form, where the nitrogen-containing ring is essentially non-aromatic. acs.org

| Tautomeric Form | Key Structural Features | Aromaticity | Relative Stability |

| Enol (Hydroxyquinoline) | -OH group at C-7, Aromatic pyridine ring | High (both rings aromatic) | Generally more stable |

| Keto (Quinolinone) | C=O group at C-7, N-H bond in the ring | Lower (aromaticity of N-ring is disrupted) | Generally less stable |

Impact of Tautomerism on Chemical Reactivity and Synthetic Efficiency

The chemical behavior of this compound is profoundly influenced by tautomerism, a phenomenon involving the migration of a proton. This compound, like its parent 7-hydroxyquinoline (7HQ), can exist in equilibrium between several tautomeric forms, primarily the enol and keto forms. beilstein-journals.orgbeilstein-journals.org The position of this equilibrium dictates the molecule's reactivity and can significantly affect the efficiency of synthetic transformations.

The enol tautomer, with a hydroxyl group at the 7-position, and the keto tautomer, featuring a carbonyl group, present different reactive sites. The prevalence of one tautomer over another determines the molecule's nucleophilic and electrophilic character, thereby directing the outcome of chemical reactions. For instance, reactions targeting the hydroxyl group will be more efficient if the enol form is predominant. Conversely, reactions involving the reactivity of the quinoline nitrogen or the formation of a zwitterion are linked to the keto form's stability.

In related quinolone 3-esters, theoretical calculations have shown a clear preference for the hydroxyquinoline (enol) form over the quinolone (keto) form, with the enol form being more stable by as much as 38 kJ mol⁻¹. acs.org This stability is attributed to the aromaticity of both rings in the enol tautomer, whereas the nitrogen-containing ring in the keto form is largely non-aromatic. acs.org This inherent stability of the enol form generally means that synthetic strategies must account for the reactivity of a hydroxylated aromatic system.

Table 1: Tautomeric Forms of 7-Hydroxyquinoline Derivatives and Their Stability

| Tautomer Type | Key Structural Feature | Relative Stability | Impact on Reactivity |

| Enol | -OH group at C7 | Generally more stable due to full aromaticity of both rings. acs.org | Reactivity characteristic of a phenol; target for O-alkylation, O-acylation. |

| Keto/Zwitterion | C=O group at C7, proton on Nitrogen | Less stable in non-polar solvents; stabilized by polar solvents. beilstein-journals.orgbeilstein-journals.org | Increased nucleophilicity of the nitrogen atom; potential for N-alkylation. |

Proton Transfer Mechanisms: Intramolecular and Intermolecular Processes

Proton transfer (PT) is a fundamental reaction for 7-hydroxyquinoline derivatives and can occur through both intramolecular and intermolecular pathways. These mechanisms are crucial as they underpin the tautomeric conversions that influence the compound's reactivity.

Intermolecular Proton Transfer: In protic solvents like water or methanol, the proton transfer is often solvent-assisted. nih.gov For the parent compound 7-hydroxyquinoline, experimental and theoretical studies have shown that a minimum of three water molecules are needed to form a stable "solvent wire" or "proton bridge" between the distant hydroxyl (proton donor) and the quinoline nitrogen (proton acceptor). nih.govelsevierpure.com This bridge facilitates the shuttling of a proton from the hydroxyl group to the nitrogen atom, leading to the formation of the zwitterionic or keto tautomer. nih.gov Similar solvent-mediated mechanisms are expected for this compound, where solvent molecules act as intermediaries in the proton exchange. In a reaction with formate (B1220265) in methanol, the formate molecule can become part of a proton relay, facilitating net proton transfer from the hydroxyl group to the quinoline nitrogen. nih.gov

Intramolecular Proton Transfer: While the donor (-OH) and acceptor (N) sites in the 7-hydroxyquinoline framework are too far apart for a direct intramolecular proton transfer in the ground state, such processes can occur in the excited state. nih.gov This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), is often observed in related systems. nih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, making the proton transfer energetically favorable. nih.gov In some specially designed 7-hydroxyquinoline derivatives, a "proton crane" mechanism has been described, where a flexible side chain assists in the long-range intramolecular transfer of a proton from the oxygen to the nitrogen atom, a process that can involve a series of short-range PT steps and intramolecular rotation. beilstein-journals.orgnih.gov

Table 2: Comparison of Proton Transfer Mechanisms in 7-Hydroxyquinoline Systems

| Mechanism Type | Description | Key Requirements | State |

| Intermolecular | Proton transfer is mediated by solvent molecules. nih.gov | Protic solvents (e.g., water, methanol) capable of forming a "proton wire". nih.govnih.gov | Ground and Excited State |

| Intramolecular (ESIPT) | Proton transfer occurs within the molecule upon photoexcitation. nih.gov | Absorption of light; suitable molecular geometry. | Excited State |

| Intramolecular (Proton Crane) | A flexible molecular part facilitates long-range proton transfer. beilstein-journals.org | Specific molecular design with a "crane" subunit. beilstein-journals.orgnih.gov | Ground and Excited State |

Role of Solvent Environment in Tautomeric Equilibria

The solvent environment plays a paramount role in determining the position of the tautomeric equilibrium for this compound. The relative stability of the enol and keto/zwitterionic tautomers is highly sensitive to solvent properties such as polarity and the capacity for hydrogen bonding. beilstein-journals.orgnih.gov

In non-polar solvents like toluene, the enol form of 7-hydroxyquinoline derivatives typically predominates. beilstein-journals.org However, as the polarity of the solvent increases, the equilibrium tends to shift towards the more polar keto or zwitterionic tautomers. beilstein-journals.orgbeilstein-journals.org This is because polar solvents can better stabilize the charge separation present in the zwitterionic form. For example, in acetonitrile, the increased polarity leads to a greater proportion of the keto tautomer compared to in toluene. beilstein-journals.org

The ability of a solvent to act as a proton donor or acceptor is also critical. Protic solvents, such as water and methanol, can actively participate in the proton transfer process through hydrogen bonding, thereby stabilizing the keto/zwitterionic form and facilitating its formation. nih.govelsevierpure.com Even a non-polar but proton-donating solvent like chloroform (B151607) can shift the equilibrium towards the keto form by forming a stabilizing intermolecular hydrogen bond with the carbonyl group. beilstein-journals.org The choice of solvent is therefore a powerful tool for controlling which tautomer is favored, which in turn influences the reactivity and the potential pathways for synthetic functionalization. nih.gov

Functionalization via Organometallic Reagents

The functionalization of the quinoline scaffold is a key strategy for synthesizing novel derivatives with diverse applications. researchgate.net Organometallic reagents provide a powerful and versatile toolkit for introducing a wide array of functional groups onto the quinoline ring system through the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govscilit.com Methodologies such as direct metalation, halogen-metal exchange, and transition-metal-catalyzed cross-coupling reactions are commonly employed. researchgate.net The precise and regioselective introduction of substituents is often achieved by leveraging the inherent electronic properties of the quinoline ring or by using directing groups. rsc.org

Application of Organolithium, Organomagnesium, and Organozinc Reagents

Organolithium, organomagnesium (Grignard), and organozinc reagents are extensively used for the functionalization of quinoline and its derivatives. researchgate.net

Organolithium Reagents: Strong bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) can be used for the selective deprotonation (metalation) of the quinoline ring, typically at the most acidic C-H positions. researchgate.net This generates a lithiated quinoline intermediate that can then react with various electrophiles to introduce new functional groups.

Organomagnesium Reagents (Grignard Reagents): These are commonly used in transition-metal-catalyzed cross-coupling reactions. For instance, a bromo- or chloro-substituted quinoline can be coupled with a Grignard reagent in the presence of a nickel or palladium catalyst to form a new C-C bond. rsc.org This approach allows for the introduction of alkyl, aryl, and vinyl groups.

Organozinc Reagents: Organozinc reagents are particularly valuable in Negishi cross-coupling reactions. They are known for their functional group tolerance and are often used in nickel-catalyzed arylations of electron-deficient heteroarenes like quinoline. nih.gov For example, diphenylzinc (B92339) can be used to introduce a phenyl group at the C2 position of the quinoline ring in the presence of a suitable nickel catalyst. nih.gov These reagents can often be prepared in situ from the corresponding aryl boronic acids, avoiding the formation of metal salts that might interfere with the catalytic process. nih.gov

The application of these organometallic reagents enables the targeted modification of the this compound structure, allowing for the synthesis of a broad library of derivatives for further investigation. researchgate.netrsc.org

Spectroscopic and Computational Characterization of Methyl 7 Hydroxyquinoline 3 Carboxylate

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A DFT study of Methyl 7-hydroxyquinoline-3-carboxylate would typically involve:

Geometry Optimization: The calculation would begin by finding the most stable three-dimensional arrangement of the atoms (the ground-state geometry). This optimized structure can be compared with experimental data from X-ray diffraction, if available.

Electronic Structure Analysis: DFT calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These analyses are crucial for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Spectroscopic Prediction: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be predicted to support the interpretation of experimental NMR data. Such computational studies have been reported for various quinoline (B57606) derivatives, providing valuable insights into their structure and reactivity semanticscholar.orgdergi-fytronix.com.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties (HOMO-LUMO)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic properties and UV-Vis spectra of molecules. growingscience.comrsc.org This approach is particularly valuable for understanding the electronic transitions within a molecule, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic behavior. nih.gov

For quinoline derivatives, TD-DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), are used to analyze excitation energies and oscillator strengths. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.comresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov

In the context of this compound, TD-DFT calculations would elucidate the nature of its electronic transitions. The transition from the ground state (S0) to the first excited state (S1) typically corresponds to the electronic excitation from HOMO to LUMO. growingscience.com For similar molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO transition was calculated to correspond to the S0→S2 transition, with excitation energies around 3.75-3.84 eV. dergipark.org.tr Such calculations for this compound would provide insights into its photophysical properties and potential applications in materials science.

Table 1: Hypothetical TD-DFT Calculated Electronic Properties for this compound

| Parameter | Calculated Value | Significance |

| EHOMO | -6.85 eV | Electron-donating capability |

| ELUMO | -2.45 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.40 eV | Chemical reactivity and stability |

| Main Transition | HOMO -> LUMO | Nature of primary electronic excitation |

| Excitation Energy | 3.95 eV | Energy required for electronic transition |

| Oscillator Strength (f) | 0.25 | Probability of the electronic transition |

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com This method is widely applied in drug discovery and materials science to understand how a molecule like this compound behaves in a specific environment, such as in a solvent like water or in the presence of a biological macromolecule. mdpi.com

An MD simulation for this compound would typically start with an optimized molecular structure, which is then placed in a simulated box of solvent molecules. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a series of very small time steps. This provides a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its surroundings. mdpi.com

Key insights from MD simulations would include:

Solvation Shell Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule, particularly around the hydroxyl and carboxylate groups, which are capable of hydrogen bonding.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the methyl ester group and potential puckering of the quinoline ring system. For complex biomolecules, MD can reveal conformational changes that are crucial for function. mdpi.com

Diffusion and Transport Properties: How the molecule moves through a solvent, which is important for understanding its bioavailability and interaction with other molecules.

These simulations can be particularly challenging for highly flexible molecules or intrinsically disordered proteins (IDPs) due to the vast conformational space that needs to be sampled. mdpi.com

Potential Energy Surface Mapping for Tautomeric and Reaction Pathways

Potential Energy Surface (PES) mapping is a fundamental computational chemistry technique used to visualize the energy of a molecule as a function of its geometry. patsnap.com It is essential for understanding and predicting the pathways of chemical reactions, including isomerizations and tautomeric interconversions. patsnap.comchemrxiv.org Tautomerism, the migration of a proton, is a key consideration for this compound due to the presence of the 7-hydroxyquinoline (B1418103) core. This core can exist in different tautomeric forms, such as the enol and keto forms.

A PES map for the tautomerization of this compound would be generated by systematically changing specific geometric parameters (like bond lengths and angles involved in the proton transfer) and calculating the molecule's energy at each point using quantum chemical methods like DFT. patsnap.com The resulting surface would show:

Minima: Stable structures corresponding to the different tautomers (e.g., the enol and keto forms).

Saddle Points: Transition state structures that represent the energy barrier for the interconversion between tautomers.

For a related compound, the 3-(methoxycarbonyl)-2-(methylthio)-1,2-dihydroquinolin-4-olate anion, PES analysis was used to determine its stable conformations. mdpi.com Similarly, PES mapping can elucidate reaction mechanisms. For instance, studies on the o-benzyne plus methyl radical reaction used PES to identify products and isomerization pathways. researchgate.net By mapping the PES, researchers can determine the relative stability of tautomers and the kinetic feasibility of their interconversion, which is crucial for understanding the compound's chemical behavior in different environments.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. juniperpublishers.comresearchgate.net This provides a more intuitive picture of the bonding and electronic structure within a molecule like this compound. juniperpublishers.com

NBO analysis is used to quantify various aspects of molecular stability and bonding: researchgate.net

Hybridization and Bond Polarity: It determines the hybridization of atomic orbitals in forming bonds and the polarity of those bonds.

Intramolecular Interactions: It identifies and quantifies stabilizing interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to a nearby empty (acceptor) orbital. researchgate.net The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy E(2). researchgate.net

Charge Distribution: NBO provides a detailed analysis of the natural atomic charges on each atom, offering insights into electrostatic interactions and reactive sites.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-C3) | 25.5 | Lone Pair -> Antibonding π |

| π(C5-C6) | π(C4-C10) | 20.1 | π -> π* hyperconjugation |

| LP(2) O(hydroxyl) | σ(C7-C8) | 5.2 | Lone Pair -> Antibonding σ |

| σ(C3-C(carboxyl)) | π(C=O) | 4.8 | σ -> π* hyperconjugation |

Aromaticity Index Calculations for Ring System Characteristics

Aromaticity is a fundamental concept in chemistry describing the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. For a bicyclic system like the quinoline ring in this compound, it is important to assess the aromatic character of each individual ring (the pyridine (B92270) and the benzene (B151609) ring).

Computational methods provide quantitative measures of aromaticity through various indices. Two common indices are:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from the optimal bond lengths found in a fully aromatic system (like benzene). HOMA values range from less than 0 for non-aromatic systems to 1 for a perfectly aromatic system. nih.gov

Isotropic Nucleus-Independent Chemical Shift (INICS): This is a magnetic criterion for aromaticity. It measures the magnetic shielding at the center of a ring. Large negative values are indicative of strong aromatic character. nih.gov

Studies on substituted 8-hydroxyquinolines have shown that both the type and position of substituents, as well as complex formation, can influence the aromaticity of the pyridine and phenolic rings. nih.gov For example, in unsubstituted 8-hydroxyquinoline, the HOMA values for the pyridine and phenolic rings are around 0.813 and 0.848, respectively, indicating significant aromatic character. nih.gov A similar analysis for this compound would quantify the aromaticity of its constituent rings and reveal how the hydroxyl and methyl carboxylate substituents modulate the electron delocalization across the bicyclic system.

Table 3: Hypothetical Aromaticity Indices for this compound

| Ring System | HOMA Index | INICS (ppm Å) | Aromatic Character |

| Benzene Ring | 0.85 | -146 | Highly Aromatic |

| Pyridine Ring | 0.80 | -144 | Aromatic |

Research on Derivatives and Analogues of Methyl 7 Hydroxyquinoline 3 Carboxylate

Design and Synthesis of Substituted Hydroxyquinoline Carboxylates

The design and synthesis of substituted hydroxyquinoline carboxylates involve strategic chemical modifications to the parent molecule. These modifications are aimed at systematically altering the physicochemical properties of the compound.

Modifications at the C-6, C-7, and C-8 positions of the quinoline (B57606) ring are common strategies to generate structural diversity. The selection of starting materials often dictates the substitution pattern of the final product. For instance, the Conrad-Limpach condensation between m-chloroaniline and diethyl oxalacetate (B90230) is a method used to produce 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester, demonstrating how a substituent at the C-7 position can be incorporated from the initial aniline (B41778) precursor. nih.gov

Similarly, multi-component reactions, such as those modeled on the Doebner reaction, allow for the synthesis of substituted quinolines from anilines that may possess various electron-withdrawing or electron-donating groups, which ultimately reside on the benzene (B151609) portion of the quinoline ring system. nih.govacs.org The development of efficient synthetic routes for precursors like 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives is crucial, as these compounds are key intermediates for further chemical elaboration. mdpi.com Research has also been conducted on the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids to systematically study the effects of different substituents at this position. nih.govacs.org

The following table summarizes examples of modifications at these positions:

Table 1: Examples of Modifications at Quinoline Ring Positions

| Position | Substituent | Synthetic Approach/Precursor |

| C-6, C-7 | Difluoro | Starting from 3,4-difluorophenyl isothiocyanate. mdpi.com |

| C-7 | Chloro | Conrad-Limpach condensation using m-chloroaniline. nih.gov |

| C-7 | Various | Design and synthesis from substituted anilines. nih.govacs.org |

| C-6 | Chloro | Synthesis of 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid from 5-chloro-isatin. nih.gov |

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the hydroxyquinoline carboxylate framework is a key strategy for creating new derivatives. A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. fsu.eduashp.org The addition of these groups alters the electronic, steric, and solubility properties of the parent compound. ashp.org

Commonly introduced functional groups include:

Halogens (F, Cl, Br, I): Often incorporated to modulate electronic properties and lipophilicity. masterorganicchemistry.com For example, fluorinated quinolones are a major class of compounds. nih.gov

Hydroxyl (-OH): Can increase water solubility and provide a site for further reactions. masterorganicchemistry.com

Carboxylic Acid (-COOH): This acidic functional group can be deprotonated to form a carboxylate and is often essential for the activity of quinolone compounds. masterorganicchemistry.comlibretexts.org

Amide (-CONH₂): Formed from carboxylic acid derivatives, amides are important in many biological molecules. libretexts.org

Nitro (-NO₂): A strong electron-withdrawing group that can be a precursor to an amino group via reduction. researchgate.net

Synthetic transformations such as nitration followed by reduction are used to introduce amino groups. For example, 4-hydroxy-1-methyl-quinolin-2(1H)-one can be nitrated to its 3-nitro analogue, which is then reduced to 3-amino-4-hydroxy-2-quinolinone. researchgate.net This amino group can then be acylated to form various carboxamides. researchgate.net

Quinolone Carboxylic Acid Derivatives as Research Scaffolds

The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of new compounds. researchgate.netnih.gov These scaffolds are attractive starting points for creating combinatorial libraries due to their established synthetic accessibility and diverse biological relevance. nih.gov

A notable example is the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. mdpi.com This compound is synthesized from 3,4-difluorophenyl isothiocyanate, dimethyl malonate, and 4-fluorobenzyl chloride. mdpi.com Such precursors, particularly those containing fluorine at the C-6 position, can be readily converted into the corresponding 3-carboxy-4-quinolones, which are the core structures of many fluoroquinolone drugs. mdpi.com The conversion often involves straightforward reactions like alkylation on the nitrogen atom of the quinoline ring. mdpi.com

The introduction of sulfur-containing functional groups (thio-substituents) into the quinoline carboxylate scaffold is another avenue of chemical exploration. The presence of a sulfur atom can significantly influence the properties of the molecule.

For instance, the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate incorporates a thioether linkage at the C-2 position. mdpi.com This demonstrates a practical method for creating thio-substituted quinoline carboxylates. The general strategies for introducing thio-groups into heterocyclic rings can involve cyclization reactions with reagents like carbon disulfide or the use of S-substituted isothiouronium salts. researchgate.net The sulfur atom at position 2 of the quinolone ring is a feature found in some advanced-generation antibiotics. mdpi.com

Synthetic Strategies for Hybrid Quinoline Compounds

Molecular hybridization is an innovative strategy in compound design that involves combining two or more distinct pharmacophoric units into a single molecule. dntb.gov.ua This approach aims to create new chemical entities with potentially enhanced or novel properties. The quinoline scaffold is frequently used as a core structure for creating such hybrid compounds.

Various synthetic strategies are employed to create these hybrids:

Coupling Reactions: Direct coupling of a quinoline carboxylic acid with another molecule. For example, 8-hydroxyquinoline-2-carboxylic acid has been coupled with ciprofloxacin (B1669076) using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) as a coupling agent to form a hybrid compound. nih.gov

Multi-step Synthesis: Building the hybrid molecule through a series of sequential reactions. This can involve creating a functionalized quinoline derivative that is then reacted with another heterocyclic moiety. For example, quinoline-based 1,3,4-oxadiazole-triazole derivatives have been prepared based on a hybrid strategy of nitrogen-containing heterocyclic scaffolds. nih.gov

Click Chemistry: The use of highly efficient and specific reactions, such as microwave-assisted click chemistry, to link a quinoline scaffold with other fragments, like a 1,2,3-triazole ring.

The following table provides examples of moieties that have been hybridized with the quinoline core.

Table 2: Examples of Hybrid Quinoline Compounds

| Quinoline Core | Linked Moiety/Pharmacophore | Synthetic Strategy |

| 6,7-dimethoxy-4-chloroquinoline | Piperazinyl-benzoylamino | Multi-step synthesis |

| 8-hydroxyquinoline-2-carboxylic acid | Ciprofloxacin | TBTU-mediated coupling nih.gov |

| 6-aminoquinoline | Amidrazone | Reaction with hydrazonyl chloride and secondary amines pensoft.net |

| Quinolone-3-carboxylic acid | o-phenylenediamine | Condensation in polyphosphoric acid nih.gov |

Conjugation with Other Heterocyclic Systems

Information on the conjugation of Methyl 7-hydroxyquinoline-3-carboxylate with other heterocyclic systems is not available in the reviewed scientific literature.

Advanced Research Applications of the Methyl 7 Hydroxyquinoline 3 Carboxylate Scaffold

Application in the Construction of Complex Chemical Architectures

The Methyl 7-hydroxyquinoline-3-carboxylate scaffold is a valuable starting point for the synthesis of more intricate molecular structures. The inherent functionalities of the molecule—the nucleophilic hydroxyl group, the electrophilic ester carbonyl, and the aromatic quinoline (B57606) core—offer chemists a platform for extensive chemical modification.

Researchers utilize this scaffold by targeting its reactive sites for elaboration. For instance, the hydroxyl group at the 7-position can be readily alkylated or arylated to introduce new substituents, thereby expanding the molecular complexity. Similarly, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation or other coupling reactions. This strategy is instrumental in creating hybrid molecules where the quinoline moiety is linked to other pharmacophores or functional units. An analogous approach has been used to couple 8-hydroxyquinoline-2-carboxylic acid with the antibiotic ciprofloxacin (B1669076), demonstrating the utility of the carboxylic acid group as a point of connection for building complex hybrids. nih.gov

The quinoline ring itself can participate in various reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, have been successfully applied to halo-substituted quinolines to introduce new carbon-carbon bonds, and this methodology can be extended to derivatives of the this compound scaffold. researchgate.net Such synthetic strategies allow for the systematic construction of large and diverse libraries of compounds built upon this core architecture, which are then used in various fields, including medicinal chemistry and materials science.

Investigation of Structure-Reactivity Relationships within the Quinoline Nucleus

The reactivity of the quinoline nucleus in this compound is intricately linked to its structural and electronic properties. The interplay between the fused benzene (B151609) and pyridine (B92270) rings, along with the influence of the hydroxyl and carboxylate substituents, dictates the molecule's chemical behavior.

The quinoline system generally undergoes electrophilic substitution reactions, such as nitration and sulfonation, at the C-5 and C-8 positions of the benzene ring under vigorous conditions. uop.edu.pk Conversely, nucleophilic substitution typically occurs at the C-2 or C-4 positions of the pyridine ring. uop.edu.pk The electronic nature of the existing substituents on the this compound scaffold significantly modulates this inherent reactivity.

A key aspect influencing its reactivity is the potential for keto-enol tautomerism, a common feature in hydroxyquinolines. vulcanchem.com This equilibrium can affect the aromaticity and nucleophilicity of different parts of the molecule, thereby directing the outcome of chemical reactions.

Detailed studies on closely related analogues, such as Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provide profound insights into the regioselectivity of reactions like alkylation. mdpi.comnih.gov In these systems, alkylation can occur at multiple sites (e.g., at an oxygen, nitrogen, or sulfur atom). Research has shown that the reaction outcome is highly dependent on the choice of base and solvent, which highlights the delicate structure-reactivity relationships at play. For example, the methylation of a related precursor, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, leads to a mixture of O-methylation and N-methylation products, with the ratio being influenced by the reaction conditions. mdpi.comnih.gov

| Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (O-methylation : N-methylation) |

|---|---|---|---|---|

| NaH | DMF | 60 | 1 | 85:15 |

| NaH | DMF | 80 | 8 | 70:30 |

| K₂CO₃ | Acetone (B3395972) | 60 | 8 | 95:5 |

| K₂CO₃ | DMF | 80 | 8 | 80:20 |

These findings demonstrate that by carefully selecting reaction parameters, chemists can control the site of modification on the quinoline nucleus, a fundamental principle in the rational synthesis of complex molecules. mdpi.comnih.gov

Computational Studies for Rational Design in Materials Science Research

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound, guiding the rational design of new materials. Theoretical studies, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of the quinoline scaffold.

For example, quantum chemical calculations have been performed on the anion of a related quinoline-3-carboxylate derivative to understand its electron distribution. mdpi.comnih.gov These calculations help explain the experimentally observed regioselectivity in alkylation reactions by identifying the sites with the highest electron density, which are most susceptible to electrophilic attack. This synergy between computational prediction and experimental validation is a cornerstone of rational chemical design. mdpi.comnih.govresearchgate.net

In the context of materials science, hydroxyquinoline derivatives are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. This is due to the inherent photoluminescent properties of the quinoline core, which can be tuned by chemical modification. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the photophysical properties of these molecules and their metal complexes. researchgate.net Studies on a cadmium complex with a substituted hydroxyquinoline-carboxylate ligand revealed that its photoluminescence originates from ligand-to-ligand charge transfer, a finding elucidated through TD-DFT calculations. researchgate.net

Furthermore, computational models are used to assess the aromaticity of the quinoline rings, which is a key factor influencing the stability and electronic properties of the molecule and its metal complexes. researchgate.net Such theoretical insights are invaluable for designing novel quinoline-based materials with tailored optical and electronic characteristics for specific technological applications.

| Computational Method | Property Investigated | Application in Rational Design |

|---|---|---|

| Density Functional Theory (DFT) | Electron distribution, molecular geometry, reaction energetics | Predicting reaction regioselectivity and designing efficient synthetic routes. mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited states, absorption/emission spectra, charge transfer | Designing molecules with specific photoluminescent properties for OLEDs and sensors. researchgate.net |

| Aromaticity Indices (e.g., HOMA, NICS) | Degree of electron delocalization and aromatic character | Assessing the stability and electronic behavior of quinoline-based materials. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of methyl 7-hydroxyquinoline-3-carboxylate and its analogs is geared towards efficiency, sustainability, and atom economy. Current synthetic routes often involve multi-step processes with potentially hazardous reagents and solvents. Emerging research avenues aim to address these limitations.

One promising direction is the development of one-pot, multi-component reactions . These strategies streamline synthesis by combining multiple reaction steps into a single procedure, which reduces waste, saves time, and lowers costs. For instance, a one-pot procedure for the four-step preparation of 7-hydroxyquinoline (B1418103) from 3-N-tosylaminophenol has been shown to be efficient, achieving a 60% isolated yield and minimizing exposure to hazardous reagents like acrolein. researchgate.net Adapting such methodologies to directly yield the this compound core would be a significant advancement.

Another key area is the exploration of green chemistry principles . This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that can be recycled and reused. For example, palladium-catalyzed cross-coupling reactions are versatile for creating substituted quinolines, but the development of more sustainable and cost-effective catalysts is an active area of research. researchgate.net

Furthermore, exploring novel cyclization strategies is crucial. The intramolecular electrophilic substitution reaction, akin to a Friedel–Crafts type reaction, is a key step in forming the quinoline (B57606) ring system. mdpi.com Research into milder and more efficient conditions for this cyclization, potentially using microwave-assisted heating or novel catalytic systems, could significantly improve the synthesis of quinoline-3-carboxylate derivatives. mdpi.com

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| One-Pot Synthesis | Reduced reaction steps, lower waste, improved efficiency. | Direct synthesis from simple precursors in a single reaction vessel. |

| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions. | Employing solid acid catalysts or biocatalysts for cyclization steps. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Acceleration of key bond-forming and cyclization reactions. |

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and modification of this compound is essential for optimizing existing protocols and designing new transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, in reactions involving alkylation, such as the methylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, studies have shown that the reaction proceeds via an S\N2 mechanism with the corresponding anion. mdpi.com Understanding the regioselectivity of such reactions (i.e., whether alkylation occurs on an oxygen, nitrogen, or sulfur atom) is critical for controlling the outcome and is influenced by factors like the base, solvent polarity, and the electronic structure of the intermediate anion. mdpi.com Detailed kinetic studies and the isolation and characterization of reaction intermediates will provide crucial insights.

Investigating the prototropic tautomerization in hydroxyquinolines is another important area. researchgate.net The equilibrium between the enol (-OH) and keto (=O) forms can significantly affect the compound's reactivity and biological activity. Spectroscopic techniques like NMR, combined with quantum chemical computations, can map the potential energy surface and identify the factors (e.g., solvent, pH) that favor one tautomer over another.

Furthermore, studying the mechanism of more complex transformations, such as palladium-catalyzed cross-coupling reactions at different positions of the quinoline ring, will enable the synthesis of a more diverse range of derivatives with tailored properties.

| Transformation Type | Mechanistic Aspect to Investigate | Techniques |

| Alkylation/Acylation | Regioselectivity (O- vs. N-alkylation), reaction kinetics. | NMR, Mass Spectrometry, X-ray Crystallography, DFT calculations. |

| Tautomerization | Enol-keto equilibrium, solvent effects, excited-state dynamics. | UV-Vis and Fluorescence Spectroscopy, NMR, Quantum Chemical Computations. |

| Cross-Coupling Reactions | Catalytic cycle, ligand effects, substrate scope. | In-situ reaction monitoring, kinetic studies, computational modeling. |

Advanced Computational Predictions for Chemical Behavior

Computational chemistry is becoming an indispensable tool in modern chemical research, offering powerful predictive capabilities that can accelerate the discovery and development of new molecules. For this compound, advanced computational methods can provide deep insights into its structure, reactivity, and potential applications.

Quantum Chemical Calculations , using methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CBS-QB3), can be used to determine a wide range of properties. mdpi.comchemrxiv.org These include optimizing molecular geometries, calculating electronic structures, predicting spectroscopic signatures (NMR, IR), and determining thermochemical data such as enthalpies of formation. chemrxiv.org Such calculations can also be used to model reaction pathways and transition states, providing a theoretical basis for the mechanistic studies described above. chemrxiv.org For example, calculations on the interconversion between conformers of hydroxyquinolines have revealed activation energy barriers and thermodynamic stabilities. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netnih.gov For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to design potent inhibitors of various enzymes. researchgate.net By applying these methods to derivatives of this compound, researchers can predict the biological activity of novel, unsynthesized compounds and prioritize synthetic targets.

Molecular Docking simulations are used to predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. mdpi.com This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking studies on quinoline-3-carboxamide (B1254982) derivatives have been used to investigate their selectivity towards specific kinases. mdpi.com Similar in silico studies for this compound could reveal potential biological targets and guide the design of derivatives with enhanced activity.

| Computational Method | Predicted Properties | Application in Research |

| Quantum Chemistry (DFT, ab initio) | Molecular geometry, electronic structure, reaction energies, spectroscopic data. | Understanding reactivity, elucidating reaction mechanisms, interpreting experimental data. |

| QSAR (CoMFA, CoMSIA) | Biological activity (e.g., enzyme inhibition), physicochemical properties. | Designing new compounds with improved activity, predicting toxicity. |

| Molecular Docking | Binding modes, interaction energies with biological targets. | Identifying potential drug targets, virtual screening of compound libraries. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.